molecular formula C15H15N2O2P B15096849 Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl- CAS No. 172753-92-3

Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-

Cat. No.: B15096849
CAS No.: 172753-92-3
M. Wt: 286.26 g/mol
InChI Key: FLAKOFDOODNDHM-UHFFFAOYSA-N
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Description

Phosphinic acid derivatives are a critical class of organophosphorus compounds with applications in medicinal chemistry, catalysis, and materials science. The compound "Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-" features a benzimidazole core substituted with an ethyl group at the N1 position and a phenyl group at the phosphorus atom. This structure combines the aromatic π-system of benzimidazole with the electron-withdrawing and stereochemical properties of the phosphinic acid moiety, making it a candidate for studying enzyme inhibition, coordination chemistry, or photophysical behavior .

Phosphinic acid groups are often introduced through nucleophilic substitution or phosphorylation reactions, as seen in the synthesis of P-stereogenic diarylphosphinic amides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172753-92-3

Molecular Formula

C15H15N2O2P

Molecular Weight

286.26 g/mol

IUPAC Name

(1-ethylbenzimidazol-2-yl)-phenylphosphinic acid

InChI

InChI=1S/C15H15N2O2P/c1-2-17-14-11-7-6-10-13(14)16-15(17)20(18,19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,19)

InChI Key

FLAKOFDOODNDHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance phosphorylation rates by stabilizing charged intermediates. Conversely, non-polar solvents like toluene improve regioselectivity in phenyl group incorporation.

Temperature Effects

Elevated temperatures (>100°C) accelerate P–N bond formation but risk benzimidazole decomposition. A balance is achieved at 80–90°C, maximizing yield while preserving structural integrity.

Catalytic Additives

Triethylamine (Et₃N) scavenges HCl during phosphorylation, preventing protonation of the benzimidazole nitrogen and ensuring reaction progression. Catalytic iodine (I₂, 5 mol%) has been shown to facilitate PCl₃ activation in microwave protocols.

Scientific Research Applications

Comparison with Similar Compounds

Benzimidazole-Phosphinic Acid Hybrids
  • 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol (C19H14N2O): Structure: Lacks the phosphinic acid group but shares the benzimidazole core. Features a phenol substituent instead of phosphorus. Synthesis: Prepared via refluxing o-phenylenediamine with salicylic acid in HCl . Applications: Used as a ligand for IrIII complexes and in excited-state intramolecular proton transfer (ESIPT) studies .
  • P-Stereogenic Diarylphosphinic Amides: Structure: Contains a chiral phosphorus center with aryl and amide substituents. Synthesis: Achieved via directed lithiation and stereoselective ortho-deprotonation, followed by methanolysis or aryne insertion . Key Difference: The target compound lacks stereogenic phosphorus but shares the diarylphosphinic framework.
Phosphinic Acid-Based Bioactive Compounds
  • ACE Inhibitors (e.g., [[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline): Structure: Integrates a proline residue with a phosphinic acid group for angiotensin-converting enzyme (ACE) inhibition. Activity: Exhibits prolonged oral efficacy compared to non-phosphorus-containing analogs . Comparison: The target compound’s benzimidazole group may confer distinct binding interactions compared to proline-based inhibitors.
  • C2-Symmetric HIV Protease Inhibitors :

    • Structure : Symmetric phosphinic acid amides with enhanced enzyme-binding symmetry.
    • Activity : High specificity for HIV protease due to spatial and electronic complementarity .
    • Contrast : The asymmetric benzimidazole-phenyl substitution in the target compound may limit symmetry-driven interactions.

Physicochemical and Crystallographic Properties

Table 1: Comparative Data for Selected Compounds
Compound Molecular Formula Key Functional Groups Crystal System (Space Group) Applications
Target Compound Not Reported Benzimidazole, P-phenyl Not Available Potential enzyme inhibition
2-(1-Phenyl-1H-benzimidazol-2-yl)phenol C19H14N2O Benzimidazole, phenol Triclinic (P1) ESIPT studies, ligand design
Diarylphosphinic Amides Variable P-Stereogenic, aryl, amide Orthorhombic (P212121) Chiral catalysis
  • Crystallography: The benzimidazole-phenol derivative crystallizes in a triclinic system with π-π stacking interactions , whereas P-stereogenic phosphinic amides exhibit orthorhombic symmetry . The target compound’s crystallographic data remain unreported.

Reactivity and Functionalization

  • Nitration : Phosphinic acids with aryl groups (e.g., di-o-tolylphosphinic acid) can be nitrated to nitro derivatives, suggesting possible nitro-functionalization of the phenyl group in the target compound .

Biological Activity

Phosphinic acid, specifically P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C15H15N2O2P
  • Molecular Weight : 286.26 g/mol

Phosphinic acids are characterized by the presence of a phosphorous atom bonded to two organic groups and a hydroxyl group. The specific substitution pattern in this compound contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphinic acid derivatives. For instance, research has demonstrated that certain benzimidazole derivatives exhibit significant antibacterial effects against various pathogens.

CompoundActivityReference
P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenylAntibacterial against E. coli
Silver(I) complexes with phosphinateAntifungal against C. albicans

Enzyme Inhibition

Phosphinic acid derivatives have been investigated for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target for skin whitening agents.

Kinetic Studies

Kinetic studies have shown that introducing bulky phenyl moieties enhances the inhibitory potency of these compounds on tyrosinase activity. The structure-activity relationship (SAR) indicates that modifications at the phosphinic acid moiety can lead to increased enzyme inhibition.

Case Studies

  • Antiviral Activity : A study evaluated the antiviral potential of various phosphinic acid derivatives against viruses such as HSV-1 and VSV. The results indicated that certain compounds exhibited promising antiviral activity, suggesting potential therapeutic applications in virology .
  • Antiproliferative Effects : Another investigation focused on the antiproliferative effects of phosphinic acid derivatives on cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation, indicating their potential as anticancer agents .

Summary of Key Findings

  • Antimicrobial Properties : Effective against gram-negative bacteria and fungi.
  • Enzyme Inhibition : Significant inhibition of tyrosinase; potential for use in cosmetic formulations.
  • Antiviral Effects : Notable activity against herpes simplex virus and vesicular stomatitis virus.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with phosphinic acid derivatives. This includes:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
  • Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.

Q & A

Q. What are the optimized synthetic methodologies for preparing Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-?

Answer: The compound can be synthesized via acid-catalyzed condensation reactions. For example:

  • Benzimidazole core formation : Phosphoric acid efficiently catalyzes the condensation of benzaldehyde derivatives with o-phenylenediamine, yielding 1,2-disubstituted benzimidazoles under optimized conditions (isolated yields up to 85%) .
  • Phosphinic acid functionalization : Substitution reactions involving phosphinic acid dichlorides and amines (e.g., ethylene imine) enable the introduction of phosphinic acid groups. Partial HCl elimination during synthesis requires careful purification to avoid contamination by diamide byproducts .

Q. Key Considerations :

  • Reaction pH and temperature significantly influence yield.
  • Post-synthetic purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. A related benzimidazole derivative (C19H14N2O) was characterized as follows:

Crystallographic Parameters Values
Space groupTriclinic, P1
Unit cell dimensionsa = 8.1941 Å, b = 9.5983 Å, c = 10.3193 Å
Anglesα = 64.637°, β = 80.356°, γ = 83.610°
Volume722.3 ų

Q. Methodology :

  • Data collection using Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement with SHELXL (part of the SHELX suite), which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (R1 and wR2) .

Q. Validation :

  • Hydrogen bonding and π-π interactions are analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure refinement?

Answer: Common issues include twinning, disorder, or weak diffraction. Strategies include:

  • Robust software : SHELXL’s algorithms handle high-resolution data and pseudo-merohedral twinning, allowing dual refinement of overlapping domains .
  • Cross-validation : Compare bond lengths/angles with density functional theory (DFT)-optimized models or spectroscopic data (e.g., NMR coupling constants) .
  • Data truncation : Exclude outliers (>5σ intensity) or apply restraints to thermal parameters for disordered atoms.

Example :
In a related benzimidazole structure, π-π stacking interactions (3.5–4.0 Å) resolved initial discrepancies in molecular packing .

Q. What role do π-π stacking interactions play in the solid-state arrangement of this compound?

Answer: π-π interactions between the benzimidazole and phenyl moieties stabilize the crystal lattice. For instance:

  • Stacking geometry : Parallel-displaced stacking with centroid distances of 3.7 Å (symmetry code: -x, -y, -z) .
  • Impact on properties : Enhanced thermal stability and reduced solubility in nonpolar solvents due to dense packing.

Q. Methodological analysis :

  • Use Mercury or CrystalExplorer to quantify interaction energies (e.g., Hirshfeld surfaces) .

Q. How can researchers evaluate the compound’s potential as a TRPV1 antagonist in pharmacological studies?

Answer: Stepwise approach :

Functional assays : Measure inhibition of capsaicin-induced Ca²⁺ influx in HEK293 cells expressing human TRPV1 (IC₅₀ values <10 nM indicate high potency) .

In vivo models : Assess efficacy in thermal hypersensitivity (e.g., carrageenan-induced inflammation) with ED₈₀ values <1 mg/kg .

Structural analogs : Compare with mavatrep, a TRPV1 antagonist featuring a trifluoromethyl-phenyl-vinyl tail, to optimize binding affinity .

Q. Key parameters :

  • Plasma half-life and metabolic stability (via HPLC-MS) .
  • Selectivity against off-target ion channels (e.g., TRPA1).

Q. What analytical techniques are recommended for resolving spectral contradictions in NMR or IR data?

Answer: For NMR :

  • 2D experiments (COSY, HSQC) : Assign overlapping proton signals in aromatic regions (δ 7.0–8.5 ppm).
  • Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the ethyl group).

Q. For IR :

  • DFT calculations : Simulate vibrational modes (e.g., P=O stretch at 1150–1250 cm⁻¹) using Gaussian or ORCA software.
  • Deconvolution tools : Separate overlapping peaks (e.g., O-H and N-H stretches) using Fityk or PeakFit .

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